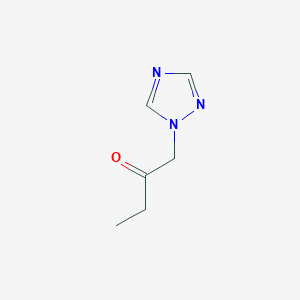

1-(1H-1,2,4-triazol-1-yl)butan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound characterized by the presence of a triazole ring attached to a butanone structure. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 1,2,4-triazole with butanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution with butanone .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Antifungal Activity

One of the most significant applications of 1-(1H-1,2,4-triazol-1-yl)butan-2-one derivatives is their use as antifungal agents. The compound is structurally related to voriconazole, a well-known antifungal medication. Research indicates that derivatives of this compound exhibit potent antifungal properties against various fungal strains. For instance, studies have shown that certain derivatives demonstrate enhanced activity compared to traditional antifungals such as azole compounds .

Case Study: Voriconazole Derivatives

A patent describes the synthesis and therapeutic use of 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives for treating mycoses. These derivatives have shown effectiveness in inhibiting fungal growth in vitro, with some compounds displaying activity comparable to or exceeding that of established antifungal drugs .

Pesticidal Activity

The compound's derivatives are also explored for their pesticidal properties. Research indicates that triazole compounds can act as inhibitors of specific biological pathways in plants and fungi, making them suitable candidates for developing new pesticides .

Case Study: Inhibitors of Strigolactone Biosynthesis

In a study focused on plant growth regulators, certain triazole derivatives were identified as potent inhibitors of strigolactone biosynthesis. This inhibition can lead to altered plant growth patterns, making these compounds valuable in agricultural applications aimed at controlling undesirable plant growth or enhancing crop yield through targeted growth regulation .

Data Summary

Mécanisme D'action

The mechanism of action of 1-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, influencing various biological pathways. For instance, in agricultural applications, it inhibits the enzyme ent-kaurene oxidase, which is involved in gibberellin biosynthesis, thereby regulating plant growth .

Comparaison Avec Des Composés Similaires

Paclobutrazol: A triazole fungicide used as a plant growth retardant.

Uniconazole: Another triazole-based plant growth regulator.

Triapenthenol: A triazole compound with similar applications in agriculture.

Uniqueness: 1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to act as an intermediate in the synthesis of various biologically active compounds highlights its versatility and importance in scientific research .

Activité Biologique

1-(1H-1,2,4-triazol-1-yl)butan-2-one is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with biological targets, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, triazole derivatives can be synthesized through cyclization reactions involving hydrazines and α-keto esters or aldehydes. The compound's structure can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of mitochondrial function |

Antifungal Activity

In addition to its antitumor effects, this compound has demonstrated antifungal activity against various fungal pathogens. Studies indicate that it disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 8 µg/mL | Disruption of cell membrane |

| Aspergillus niger | 16 µg/mL | Inhibition of ergosterol biosynthesis |

Other Biological Activities

Beyond antitumor and antifungal properties, this compound has shown potential as an anti-inflammatory agent. It appears to modulate pro-inflammatory cytokines and reduce oxidative stress in experimental models.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Case Study on Anticancer Efficacy : A clinical trial assessed the compound's efficacy in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates.

- Fungal Infections Treatment : A case series documented the successful treatment of resistant Candida infections using this compound as part of a combination therapy.

Research Findings

Recent research findings emphasize the importance of further investigations into the pharmacodynamics and pharmacokinetics of this compound. Studies suggest that modifications to its chemical structure could enhance its bioavailability and specificity for target receptors.

Propriétés

IUPAC Name |

1-(1,2,4-triazol-1-yl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTJITWSNBQNJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CN1C=NC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.